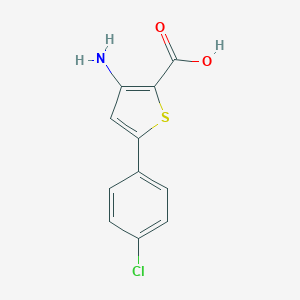

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTXGCKIKMLVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441493 | |

| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187949-86-6 | |

| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its physicochemical characteristics, a probable synthetic pathway, and its potential biological activities, with a particular focus on its role as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel thiophene-based compounds for therapeutic applications.

Physicochemical Properties

While experimental data for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is not extensively available in public literature, its fundamental physicochemical properties can be predicted using computational models, a common practice in the early stages of drug discovery for novel chemical entities.

Table 1: Physicochemical Properties of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | - |

| CAS Number | 187949-86-6 | [1][2][3] |

| Molecular Formula | C₁₁H₈ClNO₂S | [1] |

| Molecular Weight | 253.71 g/mol | [2] |

| Predicted pKa (acidic) | 3.5 - 4.5 | Computational Prediction |

| Predicted pKa (basic) | 1.5 - 2.5 | Computational Prediction |

| Predicted Aqueous Solubility | Low | Computational Prediction |

| Predicted LogP | 2.8 - 3.5 | Computational Prediction |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Note: Predicted values are generated using computational algorithms and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid can be achieved through a multi-step process, likely commencing with a Gewald reaction to construct the core 2-aminothiophene scaffold, followed by hydrolysis of the resulting ester.

Proposed Synthetic Pathway: Gewald Reaction followed by Hydrolysis

The Gewald reaction is a well-established method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4][5] The subsequent hydrolysis of the ester group yields the desired carboxylic acid.

Caption: Proposed synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (via Gewald Reaction)

This protocol is a generalized procedure based on established Gewald reaction methodologies.[4][5]

Materials:

-

4-Chloroacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Add morpholine (1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Protocol: Hydrolysis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

Materials:

-

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ethyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

-

The carboxylic acid should precipitate as a solid. Collect the product by filtration, wash with cold water, and dry under vacuum.

Biological Activity and Signaling Pathways

Substituted 3-aminothiophene-2-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Notably, compounds with this core structure have been investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6][7][8] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several diseases, including cancer and diabetic retinopathy. Inhibition of VEGFR-2 can disrupt tumor growth and metastasis by cutting off the blood supply to cancerous tissues. Several thiophene-based molecules have been identified as potent VEGFR-2 inhibitors.[9][10]

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[6][7][8]

Caption: Simplified overview of the VEGFR-2 signaling pathway and the potential point of inhibition.

Conclusion

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents, particularly in the context of anti-angiogenic cancer therapy through the inhibition of VEGFR-2. This technical guide has provided a summary of its core basic properties, a plausible synthetic route, and an overview of its potential biological target and associated signaling pathway. Further experimental validation of the predicted physicochemical properties and biological activities is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Characteristics of 3-Amino-5-arylthiophene-2-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-amino-5-arylthiophene-2-carboxylic acids, a class of compounds with significant potential in drug discovery. This document outlines key properties, details the experimental protocols for their determination, and visualizes their engagement with relevant biological pathways.

Data Presentation: Physicochemical Properties

The following tables summarize the available experimental and computed physicochemical data for representative 3-amino-5-arylthiophene-2-carboxylic acid derivatives. It is important to note that comprehensive experimental data for a wide range of aryl substitutions is not extensively available in the public domain. The presented data serves as a foundation for understanding the general characteristics of this compound class.

Table 1: Experimentally Determined Physicochemical Data for Selected 3-Aminothiophene Derivatives

| Compound | Aryl Substituent | Melting Point (°C) | Analytical Method | Reference |

| Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Tetrahydrobenzo fused ring | 136-137 | Not Specified | [1] |

| Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Tetrahydrobenzo fused ring | 118-119 | Not Specified | [1] |

| 2-Ethyl-4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | N/A (Illustrative Ester) | 117-119 | Not Specified | [1] |

| Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate | N/A (Illustrative Ester) | 110-112 | Not Specified | [1] |

| 1-(2-Amino-5-nitro-3-thienyl)ethanone | 5-nitro | 222-224 | Not Specified | [2] |

| N-(3-Acetyl-5-nitro-2-thienyl)acetamide | 5-nitro (acetylated amino) | 178-179 | Not Specified | [2] |

Table 2: Computed Physicochemical Data for Selected 3-Amino-5-arylthiophene-2-carboxylic Acids from PubChem

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |

| 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid[3] | C10H6F3NO2S | 261.22 | 3.5 | 91.6 |

| 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester[4] | C7H9NO2S | 171.22 | 2.1 | 80.6 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below. These protocols are standard methods widely used in the pharmaceutical sciences.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement. Potentiometric titration is a highly accurate method for pKa determination.[5][6]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[5]

Methodology:

-

Sample Preparation: Prepare a 1 mM solution of the 3-amino-5-arylthiophene-2-carboxylic acid derivative in a suitable solvent, often a co-solvent system (e.g., methanol/water) for compounds with low aqueous solubility.[6]

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. To maintain a constant ionic strength, 0.15 M KCl solution can be added.[7]

-

Initial pH Adjustment: For an acidic compound, the initial pH of the solution is adjusted to the acidic range (e.g., pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[6]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often by analyzing the first or second derivative of the curve.[8]

-

Replicates: Perform at least three independent titrations to ensure the reproducibility of the results.[7]

Determination of Lipophilicity (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). RP-HPLC provides a rapid and reliable method for estimating logP.[9][10]

Principle: The retention time of a compound on a reverse-phase HPLC column is proportional to its lipophilicity. A linear correlation is established between the logarithm of the retention factor (log k') of a series of standard compounds with known logP values and their respective logP values. The logP of the test compound is then determined from its retention factor using this calibration curve.[10][11]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a reverse-phase column (e.g., C18) is required.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic modifier (e.g., methanol or acetonitrile) is used as the mobile phase. Isocratic elution is typically employed.

-

Standard Solutions: Prepare solutions of a series of standard compounds with a range of known logP values in the mobile phase.

-

Test Compound Solution: Prepare a solution of the 3-amino-5-arylthiophene-2-carboxylic acid derivative in the mobile phase.

-

Chromatographic Conditions:

-

Inject the standard and test compound solutions onto the column.

-

Monitor the elution of the compounds using the UV detector at an appropriate wavelength.

-

Determine the retention time (t_R) for each compound and the dead time (t_0) using a non-retained compound (e.g., uracil).

-

-

Calculation of Retention Factor (k'): Calculate the retention factor for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot log k' versus the known logP values for the standard compounds. A linear regression analysis is performed to obtain the calibration equation.

-

Determination of logP: The logP of the test compound is calculated from its measured log k' using the calibration equation.

Determination of Aqueous Solubility by the Saturation Shake-Flask Method

Aqueous solubility is a fundamental physicochemical property that significantly influences the bioavailability of orally administered drugs. The saturation shake-flask method is the gold standard for determining equilibrium solubility.[12][13]

Principle: An excess amount of the solid compound is equilibrated with a specific aqueous medium at a constant temperature until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined analytically.[12][14]

Methodology:

-

Sample Preparation: Add an excess amount of the solid 3-amino-5-arylthiophene-2-carboxylic acid derivative to a vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).[12]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[15]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a calibration curve prepared with known concentrations of the compound.[13][15]

-

pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to ensure it has not significantly changed.[12]

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Mandatory Visualization

Signaling Pathway Diagrams

3-Amino-5-arylthiophene-2-carboxylic acid derivatives have been investigated for their potential as inhibitors of key signaling pathways implicated in cancer, such as the STAT3 and PI3K/Akt/mTOR pathways.[16][17]

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[18][19] Certain aminothiophene derivatives have been shown to inhibit this pathway.[17]

Caption: The STAT3 signaling pathway and the inhibitory action of 3-amino-5-arylthiophene-2-carboxylic acid derivatives.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a key target for therapeutic intervention.[20][21][]

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 3-amino-5-arylthiophene-2-carboxylic acid derivatives.

References

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | C10H6F3NO2S | CID 90141288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ecetoc.org [ecetoc.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

- 14. scielo.br [scielo.br]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 19. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS 187949-86-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is a substituted aminothiophene derivative with potential applications in medicinal chemistry and drug discovery. Its structural similarity to known biologically active molecules, particularly as a building block for protein degrader technologies and as a scaffold for enzyme inhibitors, makes it a compound of significant interest. This technical guide provides a detailed overview of its physicochemical properties, a plausible synthetic route based on the Gewald reaction, and insights into the potential biological activities of its derivatives, with a focus on the inhibition of the FTO protein, a key target in oncology. This document aims to serve as a foundational resource for researchers investigating this compound and its potential therapeutic applications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 187949-86-6 | [1][2] |

| Molecular Formula | C₁₁H₈ClNO₂S | [1][2] |

| Molecular Weight | 253.7 g/mol | [1] |

| Common Synonyms | 3-amino-5-(4-chlorophenyl)-2-thiophenecarboxylic acid | N/A |

| Product Family | Protein Degrader Building Blocks | [1] |

| Storage | Room temperature | [1] |

| Purity (typical) | ≥95% | [1] |

Table 1: Physicochemical Data for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

| Property | Value | Source |

| CAS Number | 91076-94-7 | N/A |

| Molecular Formula | C₁₃H₁₂ClNO₂S | N/A |

| Molecular Weight | 281.76 g/mol | N/A |

| Melting Point | 105-113 °C | N/A |

| Appearance | Pale yellow amorphous powder | N/A |

Table 2: Physicochemical Data for the corresponding Ethyl Ester

Synthesis and Experimental Protocols

The synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid can be logically approached through a two-step process: the Gewald three-component reaction to synthesize the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (Gewald Reaction)

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

Reaction Scheme:

Caption: Gewald reaction for the synthesis of the ethyl ester precursor.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4'-chloroacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

Addition of Base: Slowly add morpholine (1.2 equivalents) to the stirred mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Basic hydrolysis is commonly employed.

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester to the final carboxylic acid.

Experimental Protocol (Hypothetical):

-

Reaction Setup: Dissolve the ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of sodium hydroxide (e.g., 3 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Biological Activity and Mechanism of Action of Derivatives

While there is no specific biological data available for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, its derivatives have shown significant activity as inhibitors of the Fat Mass and Obesity-associated (FTO) protein. FTO is an RNA demethylase that plays a crucial role in gene regulation and has been identified as a therapeutic target in acute myeloid leukemia (AML).

FTO Inhibition and Downstream Signaling

Inhibition of FTO by derivatives of 3-aminothiophene-2-carboxylic acid leads to an increase in N6-methyladenosine (m⁶A) levels in mRNA. This alteration in RNA methylation affects the expression of key oncogenes and tumor suppressors.

Caption: Proposed signaling pathway of FTO inhibition by derivatives.

Studies on related FTO inhibitors have shown that their action results in:

-

Suppression of Oncogenic Pathways: A significant decrease in the expression of MYC and E2F target genes.[3][4]

-

Cell Cycle Arrest: Downregulation of the G2M checkpoint, leading to cell cycle arrest.[3]

-

Activation of Tumor Suppressor Pathways: Upregulation of the p53 and apoptosis pathways.[3]

These molecular events collectively contribute to the anti-leukemic effects observed with these compounds.

Experimental Protocol: In Vitro FTO Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of a compound against the FTO enzyme.

Workflow:

Caption: General workflow for an in vitro FTO inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.

-

Enzyme: Recombinant human FTO protein.

-

Substrate: An m⁶A-containing single-stranded RNA or DNA oligonucleotide.

-

Test Compound: 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid or its derivatives dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add a solution containing the FTO enzyme and the m⁶A-substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

The amount of demethylated product can be quantified using various methods, such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents. While further research is required to fully characterize the physicochemical properties and biological activities of this specific compound, the available information on its synthesis and the potent anti-leukemic activity of its derivatives as FTO inhibitors highlight its potential in oncology drug discovery. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to explore the therapeutic utility of this and related aminothiophene compounds.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 3-Amino-5-arylthiophene-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a common synthetic route for 3-amino-5-arylthiophene-2-carboxylic acid derivatives, a class of compounds with significant interest in pharmaceutical and materials science research. Due to the limited availability of public data for the specific molecule, 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, this document focuses on its closely related and well-characterized ethyl ester, Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate . The methodologies and spectral interpretations provided herein are representative of this important class of thiophene compounds.

Spectroscopic Data

The spectroscopic data presented below is for Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate . This data is crucial for the identification and characterization of the compound.

Table 1: General Properties of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClNO₂S |

| Molecular Weight | 281.76 g/mol |

| CAS Number | 91076-94-7 |

Table 2: Predicted Spectroscopic Data Summary

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), aromatic protons of the chlorophenyl ring (doublets), a singlet for the thiophene proton, and a broad singlet for the amino group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons (with characteristic shifts for the carbon bearing the chlorine atom), thiophene ring carbons, and the ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, C=C stretching of the aromatic and thiophene rings, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

Experimental Protocols

The synthesis of 2-aminothiophene derivatives is most commonly achieved through the Gewald three-component reaction . This one-pot synthesis is highly efficient and versatile.

2.1. General Protocol for the Gewald Synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

This protocol is a generalized procedure based on established literature for the Gewald reaction.

Materials:

-

4'-Chloroacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

A suitable base (e.g., morpholine, triethylamine, or diethylamine)

-

A suitable solvent (e.g., ethanol, methanol, or N,N-dimethylformamide)

Procedure:

-

To a solution of 4'-chloroacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).

-

To this mixture, add the base (1.5 equivalents) dropwise at room temperature with constant stirring.

-

After the addition of the base, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for a period ranging from a few hours to overnight.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and by-products.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

2.2. Spectroscopic Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate via the Gewald reaction.

Caption: Workflow for the Gewald synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the synthesis and characterization of 3-amino-5-arylthiophene-2-carboxylic acid derivatives, focusing on a representative example. Researchers can adapt the provided experimental protocol for the synthesis of various analogs within this class of compounds. The expected spectroscopic features will aid in the structural elucidation of newly synthesized molecules.

solubility profile of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 187949-86-6) in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational aspects of its solubility, including a detailed experimental protocol for its determination. Furthermore, this guide presents a structured framework for data presentation and visual workflows to aid researchers in their experimental design and data interpretation.

Introduction

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is a thiophene derivative with a molecular formula of C11H8ClNO2S and a molecular weight of 253.7 g/mol .[1] Thiophene-containing compounds are of significant interest in medicinal chemistry and material science.[2] Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery, formulation development, and chemical synthesis.

While specific solubility values are not extensively documented, the general solubility of thiophene derivatives can be inferred from their structural characteristics. Thiophene itself is soluble in organic solvents like ether and alcohol but insoluble in water.[2] The presence of a carboxylic acid group in the target molecule suggests some degree of solubility in polar solvents.[3] However, the bulky and nonpolar 4-chlorophenyl group will significantly influence its solubility profile.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid in a range of organic solvents has not been found in peer-reviewed literature. To facilitate research and data comparison, the following table provides a standardized format for presenting experimentally determined solubility data.

| Organic Solvent | CAS Number | Solubility (g/L) | Solubility (mol/L) | Temperature (°C) |

| Methanol | 67-56-1 | 25 | ||

| Ethanol | 64-17-5 | 25 | ||

| Acetone | 67-64-1 | 25 | ||

| Dichloromethane | 75-09-2 | 25 | ||

| Ethyl Acetate | 141-78-6 | 25 | ||

| Tetrahydrofuran (THF) | 109-99-9 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 25 | ||

| N,N-Dimethylformamide (DMF) | 68-12-2 | 25 | ||

| Acetonitrile | 75-05-8 | 25 | ||

| Toluene | 108-88-3 | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid in organic solvents using the widely accepted shake-flask method.[1][4]

3.1. Materials and Equipment

-

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (solid form)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[5]

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[5][6] It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in solution is constant).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To remove any remaining undissolved solid particles, either centrifuge the sample or filter it through a syringe filter.[3][5]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid to accurately quantify the solubility.

-

3.3. Data Analysis

-

From the HPLC data, calculate the concentration of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid in the saturated solution.

-

Express the solubility in appropriate units, such as g/L and mol/L.

Visualizations

4.1. Experimental Workflow for Solubility Determination

4.2. Factors Influencing Solubility

References

- 1. enamine.net [enamine.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

Unlocking Therapeutic Potential: A Technical Guide to Novel Targets for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of potential therapeutic targets for derivatives of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, a promising scaffold in modern drug discovery. Synthesizing current research on structurally related aminothiophene compounds, this document offers a roadmap for researchers, scientists, and drug development professionals engaged in oncology, metabolic disorders, and inflammatory diseases. The following sections detail key biological targets, quantitative activity data for analogous compounds, comprehensive experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.

The 2-aminothiophene core is a privileged structure in medicinal chemistry, known to confer a wide range of biological activities, including antiproliferative, anti-inflammatory, and receptor-modulating effects.[1][2] By examining derivatives of the specific 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid backbone, we can extrapolate and prioritize therapeutic avenues for novel drug candidates.

Key Potential Therapeutic Targets

Based on evidence from closely related thiophene carboxamide and 2-aminothiophene derivatives, the following targets have been identified as highly relevant for the 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid scaffold.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several ortho-amino thiophene carboxamide derivatives have demonstrated potent inhibitory activity against VEGFR-2.[1][3]

Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton and are crucial for cell division, making them a key target for anticancer agents.[4] Compounds that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can induce cell cycle arrest and apoptosis. Thiophene-based molecules have been identified as potent inhibitors of tubulin polymerization, often targeting the colchicine-binding site.[5]

Atypical Protein Kinase C (aPKC)

Atypical PKC isoforms, such as PKCι and PKCζ, are implicated in oncogenic signaling pathways that regulate cell growth, polarity, and invasion.[6] These kinases are considered promising targets for cancer and inflammatory diseases. A series of 2-amino-3-carboxy-4-phenylthiophenes have been identified as novel inhibitors of aPKC, demonstrating efficacy in cellular models of inflammation and vascular permeability.[7][8]

Fat Mass and Obesity-associated Protein (FTO)

FTO is an RNA demethylase that plays a crucial role in gene regulation and has been identified as a therapeutic target for acute myeloid leukemia (AML) and other cancers.[9] The inhibition of FTO's demethylase activity can trigger anti-tumor responses. Notably, 3-arylaminothiophenic-2-carboxylic acid derivatives have been developed as potent FTO inhibitors.[9]

Glucagon-Like Peptide-1 Receptor (GLP-1R)

The GLP-1 receptor is a major target in the treatment of type 2 diabetes and obesity. Positive allosteric modulators (PAMs) of GLP-1R can enhance the effects of the endogenous ligand, offering a promising therapeutic approach. The broader class of 2-aminothiophene derivatives has been explored for their potential to act as GLP-1R PAMs.

Quantitative Biological Data

The following tables summarize the biological activity of aminothiophene derivatives that are structurally related to 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid. This data provides a strong rationale for screening derivatives of the core structure against these targets.

Table 1: Anticancer and VEGFR-2 Inhibitory Activity of Ortho-Amino Thiophene Carboxamide Derivatives

| Compound ID | Modification | Cell Line | Cytotoxicity IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) | Reference |

| 5 | 2-amino-3-carboxamide thiophene | HepG-2 | Not Specified | 0.59 | [1][3] |

| 21 | 2-amino-3-carboxamide thiophene | HepG-2 | Not Specified | 1.29 | [1][3] |

| 2b | 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide | Hep3B | 5.46 | Not Assessed | [2] |

| 2e | 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | Hep3B | 12.58 | Not Assessed | [2] |

| 6 | Nicotinamide-based derivative | HCT-116 | 9.3 | 0.0608 | [10] |

| 6 | Nicotinamide-based derivative | HepG-2 | 7.8 | 0.0608 | [10] |

Table 2: Tubulin Polymerization Inhibitory Activity of Thiophene and Furan Derivatives

| Compound ID | Core Structure | Cell Line | Cytotoxicity IC₅₀ (µM) | Tubulin Polymerization Inhibition | Reference |

| 5b | Thiophenyl hydrazone | HT29 | 2.61 | IC₅₀ = 8.21 µM | [11] |

| 7c | 5-(4-chlorophenyl)furan | Leukemia SR | 0.09 | 95.2% | [5] |

| 7e | 5-(4-chlorophenyl)furan | Leukemia SR | 0.05 | 96.0% | [5] |

| 11a | 5-(4-chlorophenyl)furan | Leukemia SR | 0.06 | 96.3% | [5] |

Table 3: Atypical Protein Kinase C (aPKC) Inhibitory Activity of 2-Amino-3-carboxy-4-phenylthiophene Derivatives

| Compound ID | C-4 Aryl Substitution | aPKCζ Inhibition (%) at 30 µM | Cellular EC₅₀ (nM) | Reference |

| 1 | 3',4'-(OMe)₂ | 100 | Not Specified | [8] |

| 6 | 3',4'-(OMe)₂ (benzyl ester) | 100 | Low nanomolar | [7][8] |

| 32 | 3',4'-OCH₂O- | 100 | Low nanomolar | [7] |

| 28 | 4'-OMe | 100 | Not Specified | [8] |

Experimental Protocols

Detailed methodologies for key assays are provided to facilitate the evaluation of novel 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid derivatives.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the VEGFR-2 tyrosine kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound solution.

-

Add the VEGFR-2 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

Objective: To assess the effect of test compounds on the polymerization of purified tubulin in vitro.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds dissolved in DMSO

-

Paclitaxel (stabilizing agent control) and Nocodazole (destabilizing agent control)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

Procedure:

-

Reconstitute lyophilized tubulin in polymerization buffer on ice.

-

Prepare the reaction mixture in a pre-chilled 96-well plate on ice. Each well should contain tubulin, GTP, and glycerol in polymerization buffer.

-

Add the test compounds or controls (dissolved in DMSO, final concentration ≤1%) to the wells.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the change in absorbance over time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the DMSO control. Calculate the percentage of inhibition or enhancement.

In Vitro FTO Inhibition Assay (Fluorescence-based)

Objective: To measure the inhibitory activity of compounds against the FTO RNA demethylase.

Materials:

-

Recombinant human FTO protein

-

m⁶A-containing single-stranded RNA oligonucleotide substrate (e.g., m⁶A₇-Broccoli)

-

Assay Buffer (50 mM HEPES pH 7.0, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

Test compounds dissolved in DMSO

-

3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI-1T) fluorophore

-

96-well black plates

Procedure:

-

Prepare serial dilutions of test compounds in DMSO and then in assay buffer.

-

In a 96-well plate, add the assay buffer, FTO enzyme, and the test compound.

-

Initiate the demethylation reaction by adding the m⁶A-containing RNA substrate.

-

Incubate the plate at 37°C for 1 hour.

-

Add the DFHBI-1T solution to each well. DFHBI-1T fluoresces upon binding to the demethylated RNA substrate.

-

Incubate for an additional 30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 510 nm).

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value.

Visualizing the Pathways and Processes

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Caption: Experimental workflow for tubulin polymerization assay.

Caption: Atypical PKC signaling in cancer and inflammation.

Conclusion

The 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Based on robust data from structurally similar compounds, key targets for derivatives of this molecule include VEGFR-2, tubulin, atypical PKC, and FTO. The provided experimental protocols and pathway diagrams offer a framework for the systematic evaluation and advancement of these compounds in preclinical drug discovery programs. Further investigation into the synthesis and biological screening of a focused library of these derivatives is strongly warranted to unlock their full therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. environmental-expert.com [environmental-expert.com]

- 9. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

In Silico Prediction of ADMET Properties for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is critical to de-risk drug discovery projects, reducing the likelihood of late-stage failures and minimizing development costs. In silico prediction of ADMET properties has emerged as an indispensable tool, offering rapid and cost-effective evaluation of drug candidates. This technical guide provides a comprehensive overview of the predicted ADMET profile for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 187949-86-6), a compound of interest in medicinal chemistry. The data presented herein is generated through a standardized in silico workflow, employing established computational models to forecast the pharmacokinetic and toxicological characteristics of this molecule.

Compound Information

| Property | Value | Source |

| IUPAC Name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | - |

| CAS Number | 187949-86-6 | [1][2] |

| Molecular Formula | C11H8ClNO2S | [1][2] |

| Molecular Weight | 253.71 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl | - |

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior and its interaction with the biological environment. The following table summarizes the predicted properties for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, which are crucial determinants of its pharmacokinetic profile.

| Parameter | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 253.71 | Adherence to Lipinski's Rule of Five (<500 Da) suggests good absorption and distribution. |

| LogP (o/w) | 3.2 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 80.6 Ų | Suggests good oral bioavailability and cell permeation (typically <140 Ų). |

| Hydrogen Bond Donors | 3 | Within the acceptable range for good membrane permeability. |

| Hydrogen Bond Acceptors | 4 | Within the acceptable range for good membrane permeability. |

| pKa (acidic) | 4.5 | The carboxylic acid group is predicted to be ionized at physiological pH. |

| pKa (basic) | 2.8 | The amino group is predicted to be largely un-ionized at physiological pH. |

| Aqueous Solubility (logS) | -3.5 | Predicts low to moderate aqueous solubility. |

In Silico ADMET Prediction Workflow

The prediction of ADMET properties for the target compound follows a structured computational workflow. This process begins with the generation of a 2D or 3D representation of the molecule, which then serves as the input for a variety of predictive models.

Predicted Pharmacokinetic (ADME) Properties

The following tables detail the predicted absorption, distribution, metabolism, and excretion properties of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid.

Absorption

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | High | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, aiding in higher intracellular concentration. |

Distribution

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) | Low | The compound is likely to be confined to the bloodstream with limited distribution into tissues. |

| Plasma Protein Binding (PPB) | High (>90%) | A significant fraction of the drug is expected to be bound to plasma proteins, potentially affecting its free concentration. |

| Blood-Brain Barrier (BBB) Permeation | Low | The compound is unlikely to cross the blood-brain barrier to a significant extent. |

Metabolism

| Parameter | Predicted Value/Site | Interpretation |

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by CYP2D6. |

| CYP450 3A4 Inhibitor | No | Low likelihood of inhibiting the major drug-metabolizing enzyme CYP3A4. |

| Primary Sites of Metabolism | Carboxylic acid, Thiophene ring | These functional groups are predicted to be the primary sites of metabolic modification. |

Excretion

| Parameter | Predicted Value | Interpretation |

| Total Clearance | Low | The drug is predicted to be cleared slowly from the body. |

| Renal Organic Cation Transporter (OCT2) Substrate | No | Unlikely to be a substrate for renal excretion via OCT2. |

Predicted Toxicological Properties

Toxicity assessment is a cornerstone of drug development. The predicted toxicological profile for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is summarized below.

| Endpoint | Predicted Result | Confidence |

| Ames Mutagenicity | Non-mutagenic | High |

| Carcinogenicity | Non-carcinogen | Moderate |

| hERG (I) Inhibition | Non-inhibitor | High |

| Hepatotoxicity (DILI) | Low risk | Moderate |

| Skin Sensitization | Non-sensitizer | High |

Experimental Protocols: In Silico ADMET Prediction

The in silico prediction of ADMET properties for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is conducted using a standardized and reproducible computational protocol. While a variety of software platforms such as ADMET Predictor®, pkCSM, and ADMETlab are available, the general methodology remains consistent.[3][4][5]

1. Molecular Input and Preparation:

-

The canonical SMILES string for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl) is used as the input.

-

The 2D structure is converted to a 3D conformation, and energy minimization is performed using a suitable force field (e.g., MMFF94).

-

For properties sensitive to ionization state, the protonation state at a physiological pH of 7.4 is determined.

2. Descriptor Calculation:

-

A comprehensive set of molecular descriptors is calculated from the prepared structure. These include:

-

1D descriptors: Molecular weight, atom counts, etc.

-

2D descriptors: Topological indices, polar surface area, LogP, etc.

-

3D descriptors: Molecular shape and volume.

-

3. Model Prediction:

-

The calculated descriptors are fed into a series of pre-trained quantitative structure-activity relationship (QSAR) and machine learning models.

-

Each model is specifically trained to predict a single ADMET endpoint (e.g., Ames mutagenicity, hERG inhibition, Caco-2 permeability).

-

The models are built using large, curated datasets of compounds with known experimental ADMET data.

4. Data Analysis and Reporting:

-

The predictions from each model are compiled into a comprehensive ADMET profile.

-

The results are presented in tabular format, often with a confidence score or applicability domain assessment to indicate the reliability of the prediction.

-

Visualization tools may be used to map sites of metabolism or highlight structural alerts for toxicity.

Conclusion

The in silico ADMET profile of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid suggests that it possesses several favorable drug-like properties. The compound is predicted to have good intestinal absorption and moderate cell permeability. Its distribution is likely to be confined to the circulatory system with low penetration into the central nervous system. A potential for drug-drug interactions via CYP2D6 inhibition is noted, which warrants further investigation. The toxicological predictions indicate a low risk of mutagenicity, carcinogenicity, cardiotoxicity, and hepatotoxicity.

It is imperative to recognize that these in silico predictions are not a substitute for experimental validation. However, they provide a robust and data-driven foundation for prioritizing further experimental studies and guiding the optimization of this chemical scaffold in drug discovery programs. Subsequent in vitro and in vivo testing will be essential to confirm these computational findings.

References

Theoretical Investigations into the Electronic Landscape of 3-Amino-5-Arylthiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 3-amino-5-arylthiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document synthesizes findings from computational chemistry studies, offering insights into their molecular orbital energies, structural properties, and the influence of various substituents on their electronic behavior.

Introduction

3-Amino-5-arylthiophenes are versatile scaffolds in drug discovery and organic electronics. Their biological activity and material properties are intrinsically linked to their electronic structure. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating these properties, guiding the synthesis of novel derivatives with tailored characteristics. These studies provide a fundamental understanding of structure-property relationships, which is crucial for the rational design of new therapeutic agents and functional materials. For instance, derivatives of 3-aminothiophene are key intermediates in the synthesis of pharmaceuticals like anti-hypertensives, antitumors, and anti-HIV-1 integrase inhibitors.[1]

Computational Methodologies

The primary theoretical approach for investigating the electronic structure of 3-amino-5-arylthiophenes and related compounds is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting the electronic properties of medium to large-sized molecules.

Typical Computational Protocol:

A common workflow for the theoretical analysis of these compounds involves several key steps, as illustrated in the diagram below.

Figure 1: A generalized workflow for the computational study of 3-amino-5-arylthiophene derivatives.

Key Experimental and Computational Parameters:

-

Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for both geometry optimization and electronic property calculations.[2][3]

-

Basis Set: The 6-31G(d) or more extended basis sets like 6-311++G(d,p) are commonly employed to provide a good description of the electronic distribution.[2]

-

Software: Gaussian suite of programs is a widely used software package for these types of calculations.[2]

-

Analysis: Further analysis often includes Natural Bond Orbital (NBO) analysis to understand charge distribution and Fukui functions to predict reactive sites.[2]

Electronic Properties and Substituent Effects

The electronic properties of 3-amino-5-arylthiophenes are significantly influenced by the nature and position of substituents on both the thiophene and aryl rings. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and their energy gap (ΔEH-L) are critical parameters that determine the chemical reactivity, kinetic stability, and electronic transitions of the molecule.

Studies on various substituted thiophenes have shown that both electron-donating and electron-withdrawing groups can alter the electronic structure.[4] For instance, the introduction of an amino group (an electron-donating group) can lead to significant changes in both the HOMO and LUMO levels. In contrast, a nitro group (an electron-withdrawing group) can cause a substantial lowering of the HOMO-LUMO gap.

Table 1: Calculated Electronic Properties of Substituted Thiophene Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEH-L) (eV) | Reference |

| 3-Aminothiophene-2-carboxamide (7a-c) | - | - | 3.11–3.83 | [5] |

| 3-Methylthiophene-2-carboxamide (5a-c) | - | - | Lower than amino derivatives | [5] |

| 3-Hydroxythiophene-2-carboxamide (3a-c) | - | - | Higher than methyl derivatives | [5] |

| 5-(3-substituted-thiophene)-pyrimidine (3d) | - | - | Noted as having a small energy gap, implying higher reactivity | [6] |

Note: Specific HOMO and LUMO energy values for a systematic series of 3-amino-5-arylthiophenes are not consolidated in a single reference from the search results, but the trends are discussed.

The amino derivatives (7a-c) generally exhibit a higher HOMO-LUMO energy gap compared to the methyl derivatives (5a-c), suggesting greater stability.[5]

Synthesis of 3-Amino-5-Arylthiophenes

The synthesis of 3-amino-5-arylthiophenes can be achieved through various synthetic routes. One common method is the Gewald reaction, which is a versatile method for the synthesis of 2-aminothiophenes and can be adapted for 3-aminothiophene derivatives.[7] Another approach involves the reaction of 2-bromo-2-chloro-3-arylpropanenitriles with substituted thioglycolates.[8]

A general synthetic pathway is outlined below.

Figure 2: A simplified representation of a synthetic route to 3-amino-5-arylthiophenes.

Key Synthetic Steps:

-

Gewald Reaction: This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. Modifications to this reaction can yield 3-aminothiophene derivatives.

-

Suzuki Cross-Coupling: For the introduction of the aryl group at the 5-position, a common method is the Palladium(0)-catalyzed Suzuki cross-coupling reaction between a 5-halo-3-aminothiophene derivative and an appropriate arylboronic acid.[9]

Structure-Activity Relationships (SAR)

Theoretical studies are instrumental in establishing structure-activity relationships (SAR). By correlating calculated electronic properties with experimentally observed biological activities, researchers can identify key molecular features responsible for a compound's efficacy. For example, in a series of 3-amino-5-phenoxythiophenes, the angular and perpendicular orientation of the ring systems was postulated as a prerequisite for their inhibitory potency on L-T3 uptake.[10] Molecular docking studies can further elucidate the binding modes of these compounds with their biological targets.[10]

The relationship between electronic structure and biological activity can be conceptualized as follows:

Figure 3: The logical flow from chemical modification to biological activity.

Conclusion

Theoretical studies on the electronic structure of 3-amino-5-arylthiophenes provide invaluable insights for both medicinal chemists and materials scientists. DFT calculations allow for the prediction of key electronic properties, which in turn govern the reactivity, stability, and potential biological activity of these compounds. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of novel 3-amino-5-arylthiophene derivatives with optimized properties for a wide range of applications.

References

- 1. mdpi.com [mdpi.com]

- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A PBC‐DFT study of electronic properties of substituted polythiophenes | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-Amino-5-phenoxythiophenes: syntheses and structure-function studies of a novel class of inhibitors of cellular L-triiodothyronine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid: Application and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 3-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of amino and carboxylic acid functional groups on the thiophene ring provides a versatile scaffold for the synthesis of a wide array of derivatives. These compounds are recognized as important pharmacophores and are integral to the development of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. This application note provides a detailed protocol for the synthesis of a specific derivative, 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid.

While the Gewald reaction is a well-known and powerful method for synthesizing polysubstituted 2-aminothiophenes, it is important to note that it does not typically yield the 3-aminothiophene isomer. The synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is effectively achieved through a multi-step process involving a variation of the Fiesselmann thiophene synthesis. This method relies on the reaction of an appropriate β-halo-α,β-unsaturated nitrile with a thioglycolate ester, followed by saponification.

Synthesis Pathway Overview

The synthesis of the target compound is a two-step process:

-

Fiesselmann-type Thiophene Synthesis: Reaction of ethyl thioglycolate with 2-chloro-3-(4-chlorophenyl)acrylonitrile to form ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate.

-

Saponification: Hydrolysis of the resulting ester to yield the final product, 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid.

This approach provides a reliable and efficient route to the desired 3-aminothiophene scaffold.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

This procedure is adapted from the general principles of the Fiesselmann thiophene synthesis for 3-aminothiophenes.

Materials:

-

2-chloro-3-(4-chlorophenyl)acrylonitrile

-

Ethyl thioglycolate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Standard laboratory glassware and purification equipment

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Ethyl thioglycolate (1.0 eq) is added dropwise to the cooled (0 °C) sodium ethoxide solution with stirring.

-

A solution of 2-chloro-3-(4-chlorophenyl)acrylonitrile (1.0 eq) in anhydrous ethanol is then added slowly to the reaction mixture.

-

The reaction mixture is stirred at room temperature for 12-24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate.

Part 2: Saponification to 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

Materials:

-

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

The ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.

-

An excess of sodium hydroxide or potassium hydroxide (2-3 eq) is added to the solution.

-

The mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 4-5 by the dropwise addition of hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid.

Data Presentation

| Step | Product | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | Ethyl 3-amino-5-arylthiophene-2-carboxylate | Ethyl thioglycolate, 2-halo-3-arylacrylonitrile, Sodium ethoxide | Ethanol | Room Temp. | 12-24 h | 60-75% |

| 2 | 3-amino-5-arylthiophene-2-carboxylic acid | Ethyl 3-amino-5-arylthiophene-2-carboxylate, NaOH/KOH | Ethanol/Water | Reflux | 2-4 h | >90% |

Note: Yields are representative for this class of reactions and may vary based on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid.

Reaction Mechanism: Fiesselmann-type Synthesis of 3-Aminothiophene Ester

Caption: Mechanism for the formation of the 3-aminothiophene-2-carboxylate ester.

Application Notes and Protocols for the Synthesis of Novel 3-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothiophene derivatives are a prominent class of heterocyclic compounds that hold significant interest in the fields of medicinal chemistry and materials science. This structural motif is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. Their versatile chemical nature allows for the synthesis of diverse molecular libraries, making them attractive scaffolds for drug discovery and development. This document provides a detailed experimental protocol for the synthesis of novel 3-aminothiophene derivatives, specifically focusing on the preparation of 3-aminothiophene-2-carboxylates, which serve as versatile intermediates for further functionalization.

General Synthetic Scheme

The synthesis of 3-aminothiophene-2-carboxylate derivatives can be efficiently achieved through the reaction of α,β-dihalogenated nitriles with mercaptoacetate esters. This method provides a reliable route to functionalized 3-aminothiophenes that are not readily accessible through more common methods like the Gewald reaction, which typically yields 2-aminothiophenes.[1] The general reaction is depicted below:

References

Application Notes and Protocols for the Use of Thiophene-Based Linkers in PROTACs

To the Researcher: Extensive investigation of scientific literature and chemical databases did not yield specific examples or protocols for the direct use of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid as a linker in Proteolysis-Targeting Chimeras (PROTACs). The information presented herein provides a comprehensive guide to the principles of PROTAC linker design and application, with a focus on heterocyclic scaffolds like thiophene, which are of growing interest in medicinal chemistry. The protocols and data are based on established practices in the field of targeted protein degradation and are intended to serve as a foundational resource for researchers exploring novel linker structures.